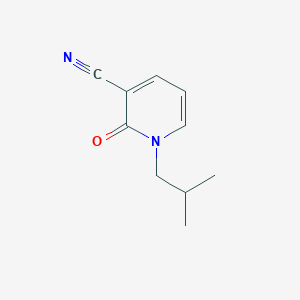

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyridine ring with an isobutyl group, a carbonyl group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with isobutylamine in the presence of a base, followed by cyclization with ammonium acetate . The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been investigated for its potential therapeutic effects, particularly as a selective agonist for the 5-HT4 receptor. This receptor plays a crucial role in gastrointestinal motility and cognitive function.

Key Therapeutic Areas:

- Gastrointestinal Disorders : The compound has shown promise in treating conditions such as irritable bowel syndrome (IBS), gastroesophageal reflux disease (GERD), and functional dyspepsia. Its agonistic activity on the 5-HT4 receptor can enhance gastric motility and reduce symptoms associated with these disorders .

- Neurological Disorders : Research indicates that compounds similar to this compound may have applications in treating cognitive disorders, including Alzheimer's disease. The modulation of serotonin receptors can potentially influence cognitive functions and memory .

Study 1: Selective 5-HT4 Receptor Agonism

A study highlighted the efficacy of derivatives of 1-isobutyl-2-oxo-1,2-dihydropyridine in selectively activating the 5-HT4 receptor. This activation has been linked to improved gastrointestinal motility and reduced symptoms of nausea and vomiting associated with central nervous system disorders .

Study 2: Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to the target receptors, suggesting a strong potential for drug development. The studies focused on understanding the interaction between the compound and various biological targets, providing insights into its mechanism of action .

Agricultural Chemicals

The compound may also find applications in agricultural chemistry as an intermediate in the synthesis of agrochemicals. Its structure allows for modifications that could enhance pest resistance or improve crop yields through targeted biochemical pathways.

Material Science

Research into the material properties of this compound suggests potential uses in developing new materials such as polymers that exhibit enhanced durability and chemical resistance.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Treatment of gastrointestinal disorders |

| Neurological disorders (e.g., Alzheimer's disease) | |

| Agricultural Chemistry | Synthesis of agrochemicals |

| Material Science | Development of durable polymers |

Mécanisme D'action

The mechanism of action of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to and inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For example, its antiproliferative activity is attributed to its ability to inhibit key enzymes involved in cell division and growth . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications .

Comparaison Avec Des Composés Similaires

2-Oxo-1,2-dihydropyridine-3-carbonitrile: Shares a similar core structure but lacks the isobutyl group.

2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: Contains an additional nitrile group, which can influence its reactivity and biological activity.

Uniqueness: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the isobutyl group, which can enhance its lipophilicity and influence its interaction with biological membranes and targets. This structural feature can also affect its solubility and stability, making it distinct from other dihydropyridine derivatives .

Activité Biologique

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1267425-11-5) is a heterocyclic compound belonging to the dihydropyridine class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a pyridine ring, an isobutyl group, a carbonyl group, and a nitrile group, which contribute to its diverse reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 1267425-11-5 |

| Structure | Structure |

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM for Gram-positive organisms .

Antiproliferative Effects

The compound has shown promising antiproliferative activity against several cancer cell lines. Studies indicate that it can inhibit key enzymes involved in cell division and growth, leading to reduced viability of cancer cells. For example, in vitro assays revealed that it significantly decreased the proliferation of human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901) at concentrations as low as 50 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound binds to enzymes critical for cellular processes, inhibiting their activity.

- Receptor Modulation : It may modulate receptor activity involved in signaling pathways that control cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of dihydropyridine compounds, including this compound. The results showed that it outperformed several known antibiotics in inhibiting biofilm formation by MRSA (Methicillin-resistant Staphylococcus aureus), with a biofilm inhibition concentration (MBIC) of approximately 62.216 µg/mL .

Study 2: Antiproliferative Activity

In another study focusing on its antiproliferative effects, the compound was tested against various cancer cell lines using the MTT assay. The results indicated that it inhibited cell proliferation effectively at concentrations ranging from 10 to 100 µM, with significant cytotoxic effects observed at higher concentrations .

Comparison with Similar Compounds

Comparative studies have shown that while other dihydropyridine derivatives exhibit similar biological activities, the presence of the isobutyl group in this compound enhances its lipophilicity and membrane permeability. This structural advantage may contribute to its superior efficacy in both antimicrobial and antiproliferative activities compared to related compounds like 2-Oxo-1,2-dihydropyridine derivatives .

Propriétés

IUPAC Name |

1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGKPFKTFXLSGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=C(C1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.